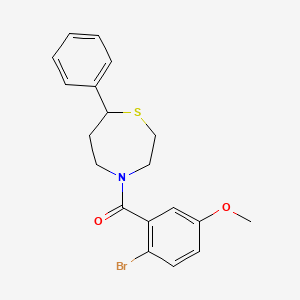

(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

“(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is a synthetic methanone derivative characterized by a unique structural framework. The molecule comprises two key moieties:

- A 2-bromo-5-methoxyphenyl group, featuring electron-withdrawing bromine and electron-donating methoxy substituents at the 2- and 5-positions of the phenyl ring.

- A 7-phenyl-1,4-thiazepan-4-yl group, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms, substituted with a phenyl group at the 7-position.

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2S/c1-23-15-7-8-17(20)16(13-15)19(22)21-10-9-18(24-12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGCCKGDPZXDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the bromination of 5-methoxyphenol to introduce the bromo group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

Industry: Its unique chemical structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to the methanone class, which includes derivatives with diverse aryl and heterocyclic groups. Key analogs and their distinguishing features are summarized below:

Substituent Analysis:

- Bromo vs. This difference may shift UV absorption maxima or alter solubility .

- Methoxy vs. Methyl Groups: The 5-methoxy group in the target compound enhances steric bulk and polarity compared to simpler methyl substituents, possibly influencing binding affinity in biological systems.

Heterocyclic Ring Modifications

The 1,4-thiazepane ring in the target compound differs from saturated heterocycles like piperidine or morpholine in terms of ring size, flexibility, and electronic properties:

| Heterocycle | Ring Size | Heteroatoms | Conformational Flexibility | Example Compound |

|---|---|---|---|---|

| 1,4-Thiazepane | 7-membered | S, N | High | Target Compound |

| Piperidine | 6-membered | N | Moderate | 2-Chloro-5-methylphenyl(piperidin-4-yl)methanone |

| Morpholine | 6-membered | O, N | Low | Morpholine-based methanones (e.g., drug intermediates) |

The thiazepane’s larger ring size and sulfur atom may enhance lipophilicity and modulate interactions with biological targets (e.g., enzymes or receptors) compared to smaller heterocycles.

Physicochemical and Spectroscopic Properties

While experimental data for the target compound are scarce, inferences can be drawn from analogs:

- UV Absorption: Chimassorb®81 absorbs strongly in the UV-B region (280–315 nm) due to its 2-hydroxybenzophenone core . The target compound’s bromine and methoxy substituents may redshift absorption into the UV-A range (315–400 nm), but this requires validation.

- Solubility: The 7-phenyl-thiazepane group likely reduces aqueous solubility compared to hydroxylated analogs like Chimassorb®81.

Crystallographic Insights

Crystallographic studies of similar methanones often employ SHELX software for structure refinement . If applied to the target compound, SHELXL could resolve its conformation, bond angles, and intermolecular interactions, providing insights into stability and reactivity.

Research Findings and Data Gaps

Hypothetical Data Table

The table below extrapolates properties of the target compound based on structural analogs:

Key Research Challenges

- Synthetic Accessibility: The thiazepane ring’s synthesis may require multi-step procedures, complicating large-scale production.

- Biological Activity: No published studies confirm the target compound’s efficacy, though its structure aligns with kinase inhibitors or GPCR modulators.

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone , identified by CAS number 1797289-86-1, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse sources of literature.

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H18BrN2O2S

- Molecular Weight : 396.3 g/mol

- Chemical Structure :

Synthesis and Derivatives

Research indicates that derivatives of bromophenol compounds, such as the one in focus, have been synthesized through various alkylation reactions. For example, studies have shown that bromophenol derivatives can exhibit significant inhibition against metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are crucial targets for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antibacterial Properties

Recent investigations into bromophenol derivatives have revealed promising antibacterial activity against Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that certain bromophenol compounds exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics like tetracycline and tobramycin, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Bromophenol Derivatives

| Compound | MIC against SA (µg/mL) | MIC against MRSA (µg/mL) |

|---|---|---|

| Compound 1 | 35 | 70 |

| Compound 2 | 10 | 15 |

| Tetracycline | 30 | 70 |

| Tobramycin | 25 | 15 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory action on key enzymes involved in metabolic processes. For example, the synthesized bromophenols showed Ki values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I and from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II . These findings suggest that the compound may have therapeutic implications in conditions requiring enzyme modulation.

Case Studies

In a notable case study, researchers synthesized various bromophenol derivatives and tested their effects on enzyme activity. The results indicated that these compounds could effectively inhibit both hCA isoenzymes and AChE, suggesting their utility in treating conditions such as glaucoma, epilepsy, and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.